molecular formula C7H10INS B14490729 (1R,2S)-1-Iodo-2-isothiocyanatocyclohexane CAS No. 63616-13-7

(1R,2S)-1-Iodo-2-isothiocyanatocyclohexane

Cat. No.: B14490729
CAS No.: 63616-13-7
M. Wt: 267.13 g/mol
InChI Key: AUBSYMZGYBVPRG-RQJHMYQMSA-N
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Description

(1R,2S)-1-Iodo-2-isothiocyanatocyclohexane is a chiral organic compound with significant interest in various fields of chemistry and biology. Its unique structure, featuring both an iodine atom and an isothiocyanate group attached to a cyclohexane ring, makes it a valuable compound for studying stereochemistry and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Iodo-2-isothiocyanatocyclohexane typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate safety and efficiency measures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Iodo-2-isothiocyanatocyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (1R,2S)-1-Iodo-2-isothiocyanatocyclohexane involves its reactivity with nucleophiles. The isothiocyanate group is electrophilic and reacts with nucleophiles to form thioureas, carbamates, and dithiocarbamates. These reactions can modulate biological pathways by interacting with proteins and enzymes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Iodo-2-aminocyclohexane: Similar structure but with an amino group instead of an isothiocyanate group.

    (1R,2S)-1-Bromo-2-isothiocyanatocyclohexane: Similar structure but with a bromine atom instead of iodine.

Uniqueness

(1R,2S)-1-Iodo-2-isothiocyanatocyclohexane is unique due to the presence of both iodine and isothiocyanate groups, which confer distinct reactivity and potential biological activities compared to its analogs .

Properties

CAS No.

63616-13-7

Molecular Formula

C7H10INS

Molecular Weight

267.13 g/mol

IUPAC Name

(1R,2S)-1-iodo-2-isothiocyanatocyclohexane

InChI

InChI=1S/C7H10INS/c8-6-3-1-2-4-7(6)9-5-10/h6-7H,1-4H2/t6-,7+/m1/s1

InChI Key

AUBSYMZGYBVPRG-RQJHMYQMSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)N=C=S)I

Canonical SMILES

C1CCC(C(C1)N=C=S)I

Origin of Product

United States

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